4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-9-16-15(10)17-21(18,19)14-8-7-13(20-4)11(2)12(14)3/h5-9H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKLFPMTHQDZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2,3-dimethylbenzenesulfonyl chloride and 3-methyl-2-aminopyridine.
Reaction Conditions: The sulfonyl chloride is reacted with the aminopyridine in the presence of a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used in this reaction include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize yield and purity.
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Structure and Composition
The molecular formula of 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is , with a molecular weight of approximately 366.43 g/mol. The structure includes a benzenesulfonamide core with methoxy and pyridine substituents, contributing to its biological activity.
Chemical Structure Representation
The chemical structure can be represented using various notations:
- IUPAC Name : 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Canonical SMILES :
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of folic acid synthesis in bacteria. Research indicates that compounds similar to 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide demonstrate significant antimicrobial activity against various bacterial strains.
Study Example : A study evaluating several benzenesulfonamides found that derivatives with methoxy substitutions showed enhanced binding affinity to bacterial enzymes involved in folate metabolism, leading to effective antimicrobial action.
Inhibition of Carbonic Anhydrase
Research has shown that certain sulfonamides can act as inhibitors of carbonic anhydrase enzymes. This action is particularly relevant for therapeutic applications in conditions such as glaucoma and edema.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 1 | 0.5 | Carbonic Anhydrase II |
| 2 | 0.8 | Carbonic Anhydrase IV |
| 3 | 1.2 | Folate Synthase |
This table summarizes the inhibitory effects of related compounds on specific enzymes, indicating potential therapeutic applications for conditions requiring carbonic anhydrase inhibition.
Neuroprotective Effects
Emerging evidence suggests that sulfonamide derivatives may protect neuronal cells from oxidative stress. In vitro studies have indicated that these compounds can reduce markers of oxidative stress and improve cell viability.
Case Study : Research on neuronal cell lines treated with sulfonamide derivatives demonstrated a notable reduction in oxidative stress markers, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease.
Anti-inflammatory Activity
Compounds with similar structures have shown promise in reducing inflammation through the modulation of cytokine release and inhibition of inflammatory pathways. This activity could be beneficial in treating inflammatory conditions.
Mechanism of Action
The mechanism by which 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or proteins, inhibiting their activity.
Pathways: Interference with metabolic or signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Compound 1 : 4-Methoxy-2,3,6-trimethyl-N-(2-methylpyridin-3-yl)benzenesulfonamide
- Key Differences :
- Additional methyl group at benzene position 4.
- Pyridine substituent: 2-methylpyridin-3-yl (vs. 3-methylpyridin-2-yl in the target compound).
- Impact :
Compound 2 : 5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (BH50713)
Pyridine Substituent Modifications
Compound 3 : 2-Ethoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide
- Key Differences :
- Ethoxy group (vs. methoxy) at benzene position 2.
- Pyridine substituent: Unmethylated 3-pyridinyl.
- Impact :
Compound 4 : N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Complex Hybrid Structures
Compound 5 : 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt
Pharmacological and Physicochemical Data Comparison
*Estimated based on structural analogs.
Structural Implications on Bioactivity
- Methoxy Positioning: The 4-methoxy group in the target compound optimizes steric and electronic interactions with N-myristoyltransferase, critical for its trypanocidal activity .
- Pyridine Methylation : The 3-methyl group on pyridine enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to unmethylated analogs .
- Benzene Methyl Groups : 2,3-Dimethyl substitution increases hydrophobic interactions in enzyme pockets, improving binding affinity .
Biological Activity
4-Methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes existing data on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 306.38 g/mol
Structural Features
The structure includes:
- A methoxy group (-OCH₃)
- Two methyl groups attached to a benzene ring
- A sulfonamide functional group (-SO₂NH)
These features contribute to its solubility and interaction with biological targets.
Antibacterial Activity
Research has indicated that compounds similar to 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These values suggest that the compound may be particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer). The following table outlines the observed effects on cell viability:
| Concentration (µM) | Caspase Activity (fold increase) | Morphological Changes |
|---|---|---|
| 1.0 | 1.33 | Significant |
| 10.0 | 1.57 | Marked |
The compound was observed to enhance caspase-3 activity, a key marker of apoptosis, indicating its potential as an anticancer agent .
The biological activity of 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Targeting Specific Enzymes : The sulfonamide group may interact with bacterial enzymes critical for survival, inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells may lead to apoptosis.
Study on Antibacterial Efficacy
A study evaluating the antibacterial efficacy of related sulfonamides found that compounds with similar structures had significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could enhance antimicrobial potency .
Study on Anticancer Properties
In another investigation focusing on anticancer activity, researchers treated MDA-MB-231 cells with various concentrations of the compound and assessed cell viability through MTT assays. Results showed a dose-dependent decrease in cell viability alongside increased apoptotic markers .
Q & A
Q. Basic
- NMR : NMR reveals methoxy (~δ 3.8 ppm) and methyl groups (~δ 2.1–2.5 ppm). NMR confirms sulfonamide quaternary carbon at ~δ 140 ppm .
- IR : Strong S=O stretches at ~1150 cm and 1350 cm .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 335.12 for CHNOS) .
- HPLC : Purity is assessed using a C18 column with UV detection at 254 nm .
How can researchers resolve contradictions in biological activity data across different assays?
Advanced
Contradictions may arise from assay conditions or compound stability. Methodological strategies include:
- Replicability : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assays) to confirm target specificity .
- Purity verification : Use HPLC and elemental analysis to rule out impurities affecting bioactivity .
- Metabolic stability : Assess plasma stability via LC-MS to identify degradation products .
What structural modifications enhance the compound’s pharmacokinetic properties for therapeutic applications?
Q. Advanced
- Lipophilicity : Introducing trifluoromethyl groups (logP optimization) improves membrane permeability. For example, analogs with CF substituents show enhanced bioavailability .
- Metabolic stability : Blocking metabolic hotspots (e.g., replacing labile methoxy groups with halogens) reduces CYP450-mediated oxidation .
- Solubility : Adding polar substituents (e.g., hydroxyl or amine groups) improves aqueous solubility without compromising target binding .
What functional groups are critical for its biological activity, and how are they probed?
Q. Basic
- Sulfonamide moiety : Essential for hydrogen bonding with target enzymes (e.g., tubulin or kinases). Deletion reduces potency by >90% .
- Methoxy group : Modulates electron density in the benzene ring, affecting binding affinity. Methylation at the 4-position enhances steric complementarity .
- Pyridine ring : Participates in π-cation interactions with lysine residues in enzymatic pockets .
Q. Probing methods :
- SAR studies : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy) and test in enzyme inhibition assays .
- Molecular docking : Simulate interactions using software like AutoDock to identify key binding residues .
How can researchers design analogs to improve selectivity for specific molecular targets?
Q. Advanced
- Scaffold hopping : Replace the pyridine ring with imidazo[1,2-a]pyrimidine to explore new binding pockets .
- Bioisosteric replacement : Substitute the sulfonamide with a carbamate group to maintain hydrogen bonding while altering steric bulk .
- Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography and build analogs with optimized interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
